

S63845 stability and long-term storage conditions

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Compound of Interest

Compound Name: S63845

Cat. No.: B610636

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S63845 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, long-term storage, and experimental use of **S63845**, a potent and selective MCL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **S63845**?

A1: **S63845** is a highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the BCL-2 family.^[1] By binding to MCL1 with high affinity (Kd = 0.19 nM), **S63845** disrupts its interaction with pro-apoptotic partners like BAK and BAX.^{[1][2]} This disruption triggers BAX/BAK-dependent mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, subsequent caspase activation, and ultimately, programmed cell death (apoptosis) in cancer cells that depend on MCL1 for survival.^{[2][3][4]}

Q2: How should I store **S63845** powder?

A2: **S63845** powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.^{[5][6][7][8]} The product should be protected from light.^[5] Some suppliers indicate stability for at least 4 years at -20°C.^[9] For short-term storage, 4°C is acceptable for up to two years.^[7]

Q3: What are the recommended solvents for **S63845**?

A3: **S63845** is insoluble in water but readily dissolves in several organic solvents.^{[2][8]} Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro applications.^{[2][5]}^[10] It is also soluble in methanol, ethanol, and DMF.^{[2][7][9]}

Q4: How do I prepare a stock solution of **S63845**?

A4: To prepare a stock solution, dissolve **S63845** powder in fresh, high-quality DMSO.^[6] To enhance dissolution, you can gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.^{[2][10]} It is crucial to use newly opened or anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.^{[6][11]}

Q5: What are the storage conditions for **S63845** stock solutions?

A5: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.^{[2][6][11]} For long-term storage, store these aliquots at -80°C, where they are stable for up to one year.^{[5][6][8]} For shorter periods, storage at -20°C for up to one month is acceptable, but protection from light is recommended.^{[3][6][11]}

Storage and Stability Data Summary

Form	Storage Temperature	Duration	Citations
Powder	-20°C	≥ 3 years	^{[5][6][7][8][9]}
4°C	2 years	^[7]	
Room Temperature	Weeks	^{[1][12]}	
In Solvent (e.g., DMSO)	-80°C	6 months - 1 year	^{[3][5][6][8][11]}
-20°C	1 month	^{[3][6][11]}	

Solubility Data

Solvent	Concentration	Citations
DMSO	≥ 30 mg/mL	[5][9]
≥ 41.45 mg/mL	[2][13]	
up to 100 mg/mL	[6][8]	
Methanol	≥ 20 mg/mL	[2][13]
Ethanol	≥ 30 mg/mL	[9]
DMF	30 mg/mL	[7][9]

Troubleshooting and Experimental Guides

Issue 1: **S63845** Precipitates in My Cell Culture Medium.

- Question: I observed precipitation after diluting my **S63845** DMSO stock into my aqueous cell culture medium. How can I prevent this?
- Answer: **S63845** has poor aqueous solubility. High concentrations of the DMSO stock or insufficient mixing during dilution can cause it to precipitate.
 - Solution 1: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically $\leq 0.5\%$) to maintain compound solubility and minimize solvent-induced cell toxicity.[2]
 - Solution 2: Two-Step Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of medium, vortexing or pipetting vigorously. Then, add this intermediate dilution to your final culture volume.
 - Solution 3: Prepare Fresh: It is highly recommended to prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.[2][3] Do not store **S63845** in aqueous solutions for extended periods.

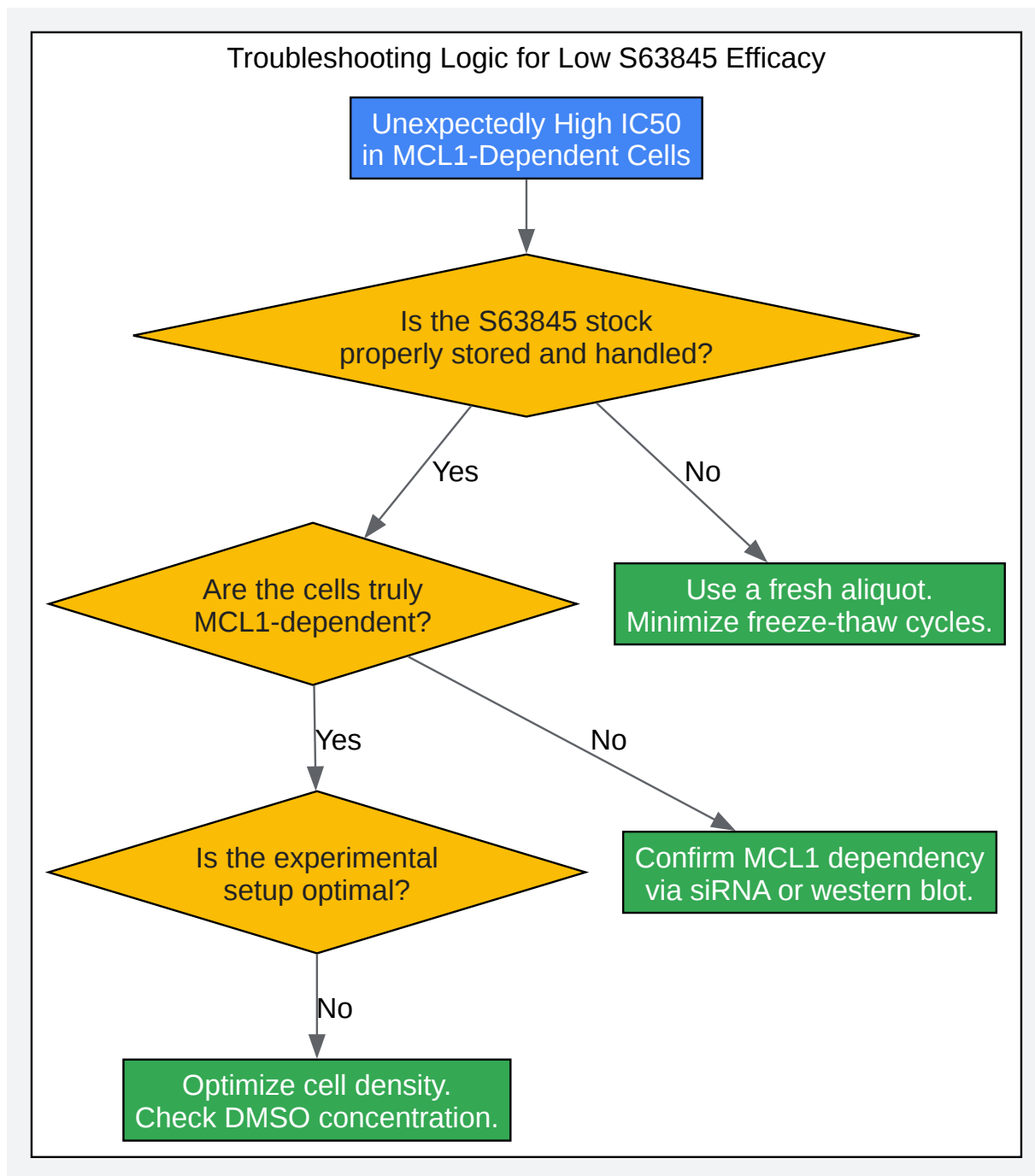
Issue 2: My MCL1-Dependent Cell Line Shows Lower-Than-Expected Sensitivity to **S63845**.

- Question: My cancer cell line is reported to be MCL1-dependent, but the IC50 value in my experiment is much higher than published values. What could be the cause?
- Answer: Several factors can contribute to variable cell sensitivity.
 - Troubleshooting Step 1: Confirm MCL1 Dependency: The MCL1 dependency of cell lines can vary between labs and with passage number. Confirm dependency in your specific cells using a control method like siRNA knockdown of MCL1.[\[2\]](#)
 - Troubleshooting Step 2: Check Compound Integrity: Improper storage or multiple freeze-thaw cycles can lead to **S63845** degradation.[\[2\]](#) Use a fresh aliquot of a properly stored stock solution.
 - Troubleshooting Step 3: Optimize Cell Density: Over-confluent or under-confluent cells can exhibit altered drug sensitivity. Ensure you are seeding cells at an optimal density for your assay duration.[\[2\]](#)
 - Troubleshooting Step 4: Evaluate Serum Concentration: While the activity of **S63845** is reportedly not affected by serum concentration, this can be a variable in cell-based assays.[\[4\]](#) Ensure your vehicle controls are matched for serum levels.

Issue 3: How do I prepare **S63845** for in vivo animal studies?

- Question: I need to administer **S63845** to mice. What is a recommended formulation?
- Answer: A common formulation for intravenous (i.v.) injection involves a co-solvent system.
 - Example Formulation: A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[\[3\]](#)[\[5\]](#)
 - Preparation Method:
 - Add each solvent one by one, ensuring the solution is clear before adding the next component.[\[3\]](#)
 - Dissolve the **S63845** in DMSO first.
 - Add PEG300 and mix.

- Add Tween-80 and mix.
- Finally, add the saline to reach the final volume.
- Important: Sonication and gentle warming may be required to achieve a clear solution.[3]
[5] For in vivo experiments, it is strongly recommended to prepare the formulation fresh on the day of use.[3]



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Caption: Troubleshooting workflow for unexpected **S63845** experimental results.

Experimental Protocols

Protocol 1: Preparation of **S63845** Stock Solution

Objective: To prepare a concentrated stock solution of **S63845** in DMSO for in vitro use.

Materials:

- **S63845** powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Vortexer and/or sonicator

Methodology:

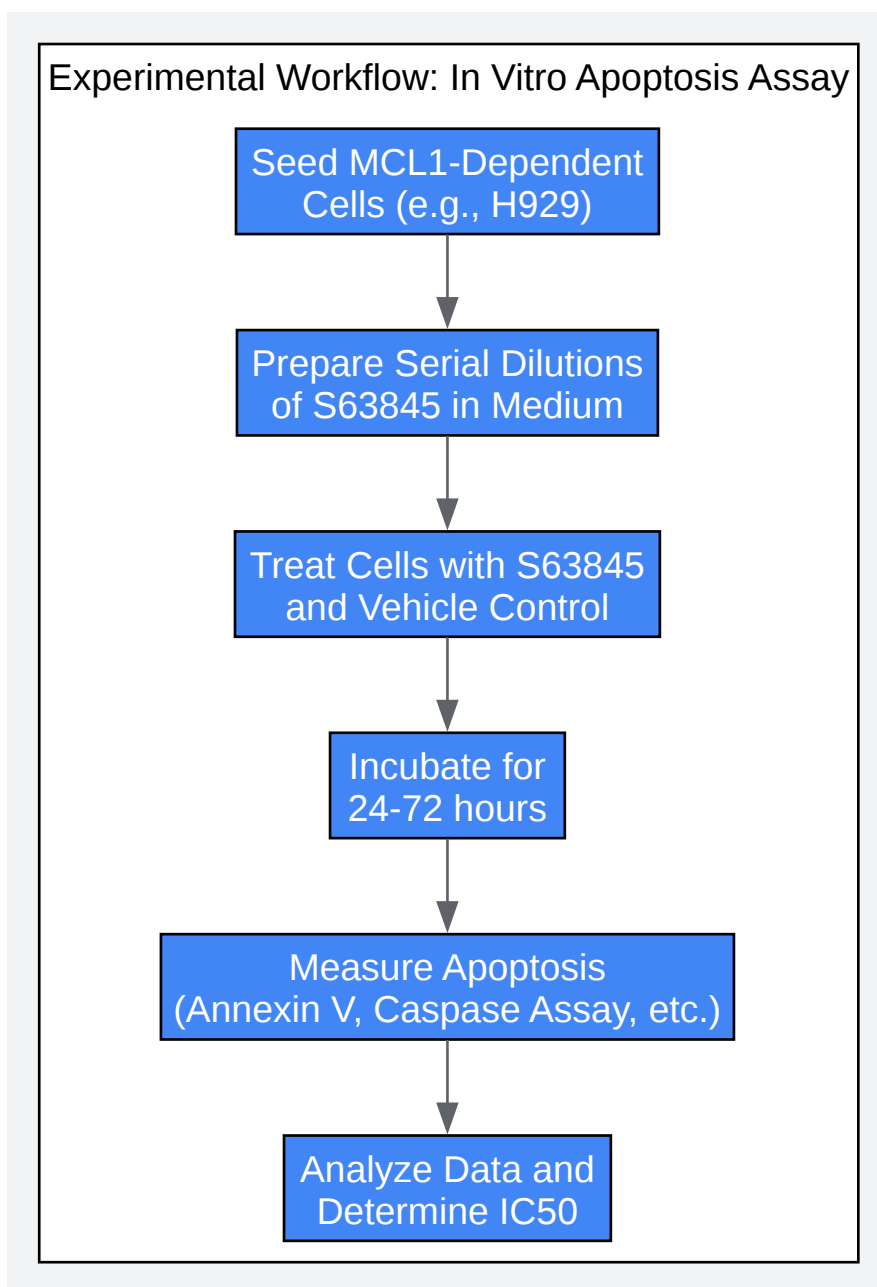
- Equilibrate the **S63845** powder vial to room temperature before opening to prevent moisture condensation.
- Weigh the required amount of **S63845** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). For example, **S63845** has a molecular weight of 829.26 g/mol .
- Vortex the tube vigorously. If the powder does not fully dissolve, warm the solution at 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear. [\[2\]](#)[\[10\]](#)
- Once fully dissolved, create single-use aliquots in sterile, light-protecting tubes.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[\[6\]](#)[\[11\]](#)

Protocol 2: In Vitro Apoptosis Assay Workflow

Objective: To assess the pro-apoptotic activity of **S63845** in an MCL1-dependent cancer cell line (e.g., H929 multiple myeloma cells).[\[10\]](#)

Methodology:

- **Cell Seeding:** Seed H929 cells in a multi-well plate at a density that prevents confluence during the experiment.
- **Compound Preparation:** Thaw an aliquot of **S63845** DMSO stock. Prepare a series of dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
- **Treatment:** Add the **S63845** dilutions or vehicle control to the cells. Typical concentration ranges can span from low nanomolar to low micromolar, as sensitive lines often have IC50 values between 10–500 nM.[\[2\]](#)
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
- **Apoptosis Detection:** Measure apoptosis using a preferred method:
 - **Annexin V/PI Staining:** Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
 - **Caspase Activity Assay:** Measure the activity of executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.
 - **PARP Cleavage:** Analyze cell lysates via Western blot to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.[\[2\]](#)



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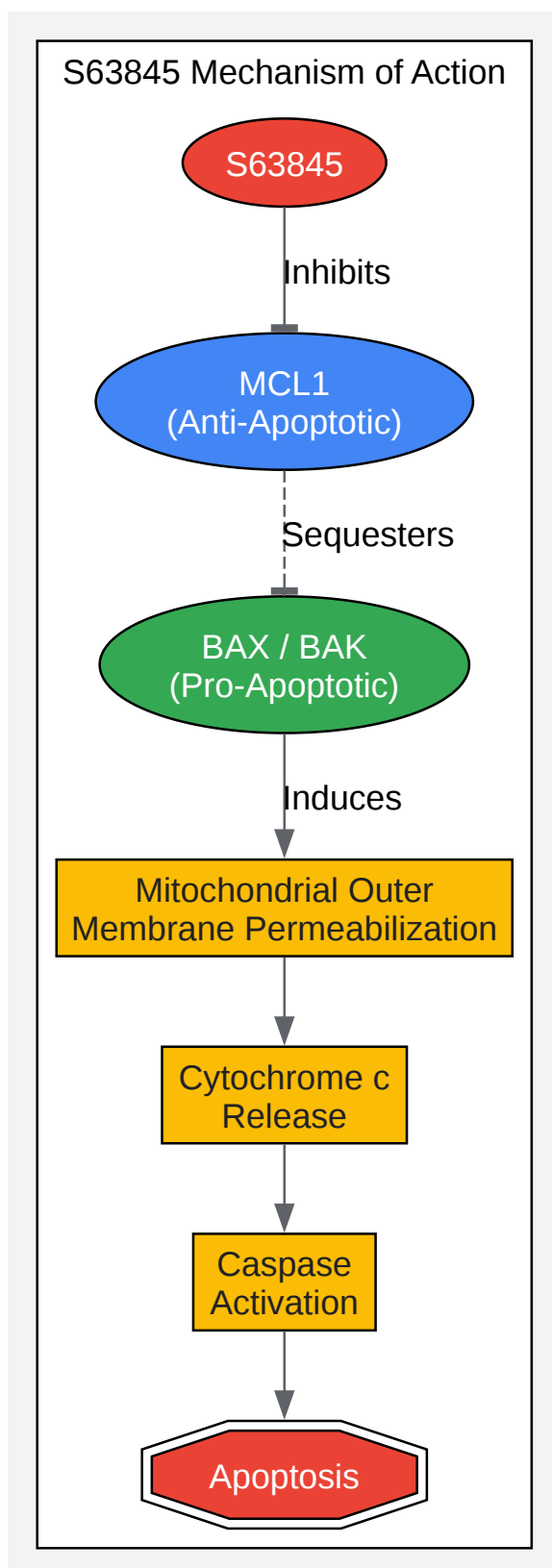
Caption: General workflow for an in vitro **S63845**-induced apoptosis experiment.

Protocol 3: Co-Immunoprecipitation to Show Target Engagement

Objective: To demonstrate that **S63845** disrupts the interaction between MCL1 and its pro-apoptotic binding partners (BAK or BAX) in cells.[6][10]

Methodology:

- Cell Treatment: Treat HeLa or another suitable cell line with increasing concentrations of **S63845** (e.g., 0.1 μ M to 3 μ M) and a vehicle control for a short period (e.g., 4 hours).[6][8]
- Cell Lysis: Harvest and lyse the cells in a gentle, non-denaturing immunoprecipitation (IP) buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an anti-MCL1 antibody (or an anti-FLAG antibody if using cells overexpressing FLAG-tagged MCL1) overnight at 4°C.[6]
- Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads several times with IP buffer to remove non-specific binders.
- Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted samples and input lysates by Western blotting. Probe the membranes with antibodies against MCL1, BAK, and BAX.
- Result Interpretation: A successful experiment will show that in vehicle-treated cells, BAK and BAX co-immunoprecipitate with MCL1. In **S63845**-treated cells, the amount of BAK and BAX pulled down with MCL1 will be significantly reduced in a dose-dependent manner, demonstrating that the inhibitor has displaced them from MCL1.[6][10]



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Caption: Signaling pathway showing **S63845**-mediated inhibition of MCL1 to induce apoptosis.

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